

# GSK-LSD1 cancer cell line panel response

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Compound Focus: **Gsk-lsd1**

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## Cancer Cell Line Responses to GSK-LSD1

The following table summarizes the anti-proliferative effects (often measured as EC<sub>50</sub>) of **GSK-LSD1** across a panel of cancer cell lines, alongside relevant genetic and diagnostic information.

Table 1: GSK-LSD1 Response in Cancer Cell Line Panels

Cell Line / Model	Cancer Type	Molecular Classification / Status	Response to GSK-LSD1 (EC <sub>50</sub> or Effect)	Key Observations / Context
MDA-GSC262 [1]	Glioblastoma (Primary)	Proneural; MGMT Methylated; Radiation-Resistant	Sensitive (Cytotoxic & Selective)	Part of a 9 GSC line panel; response was irrespective of radiosensitivity or molecular subtype.
MDA-GSC20 [1]	Glioblastoma (Primary)	Mesenchymal; MGMT Methylated; Radiation-Resistant	Sensitive (Cytotoxic & Selective)	(Same as above)
MDA-GSC17 [1]	Glioblastoma (Recurrent)	Proneural; MGMT Unmethylated; Radiation-Sensitive	Sensitive (Cytotoxic & Selective)	(Same as above)

Cell Line / Model	Cancer Type	Molecular Classification / Status	Response to GSK-LSD1 (EC <sub>50</sub> or Effect)	Key Observations / Context
MDA-GSC6-27 [1]	Glioblastoma (Primary)	Classical; MGMT Unmethylated	Sensitive (Cytotoxic & Selective)	(Same as above)
MDA-GSC7-11 [1]	Glioblastoma (Primary)	Proneural; MGMT Methylated; Radiation-Resistant	Sensitive (Cytotoxic & Selective)	(Same as above)
MDA-GSC23 [1]	Glioblastoma (Primary)	Classical; MGMT Unmethylated; Radiation-Resistant	Sensitive (Cytotoxic & Selective)	(Same as above)
MDA-GSC8-11 [1]	Glioblastoma (Primary)	Proneural; MGMT Methylated; Radiation-Sensitive	Sensitive (Cytotoxic & Selective)	(Same as above)
MDA-GSC7-2 [1]	Glioblastoma (Primary)	Classical; MGMT Methylated; Radiation-Sensitive	Sensitive (Cytotoxic & Selective)	(Same as above)
AML Panel (20 lines) [2]	Acute Myeloid Leukemia	Various	Avg. EC <sub>50</sub> = 137 ± 30 nM	Induced cytostatic growth inhibition and promoted differentiation.
A549 [3]	Lung Adenocarcinoma	Epithelial	10-16 µM (Functional assays)	Induced epithelial markers (E-cadherin, Claudin-1), suppressed mesenchymal markers (Snail, Slug).
THP-1 [3]	Acute Monocytic Leukemia	-	4 µM (Functional assay)	Increased CD86 expression, a marker of differentiation.
U2OS [3]	Osteosarcoma	-	200 µM (Biochemical assay)	Increased global H3K4me2 levels,

Cell Line / Model	Cancer Type	Molecular Classification / Status	Response to GSK-LSD1 (EC <sub>50</sub> or Effect)	Key Observations / Context
				confirming target engagement.

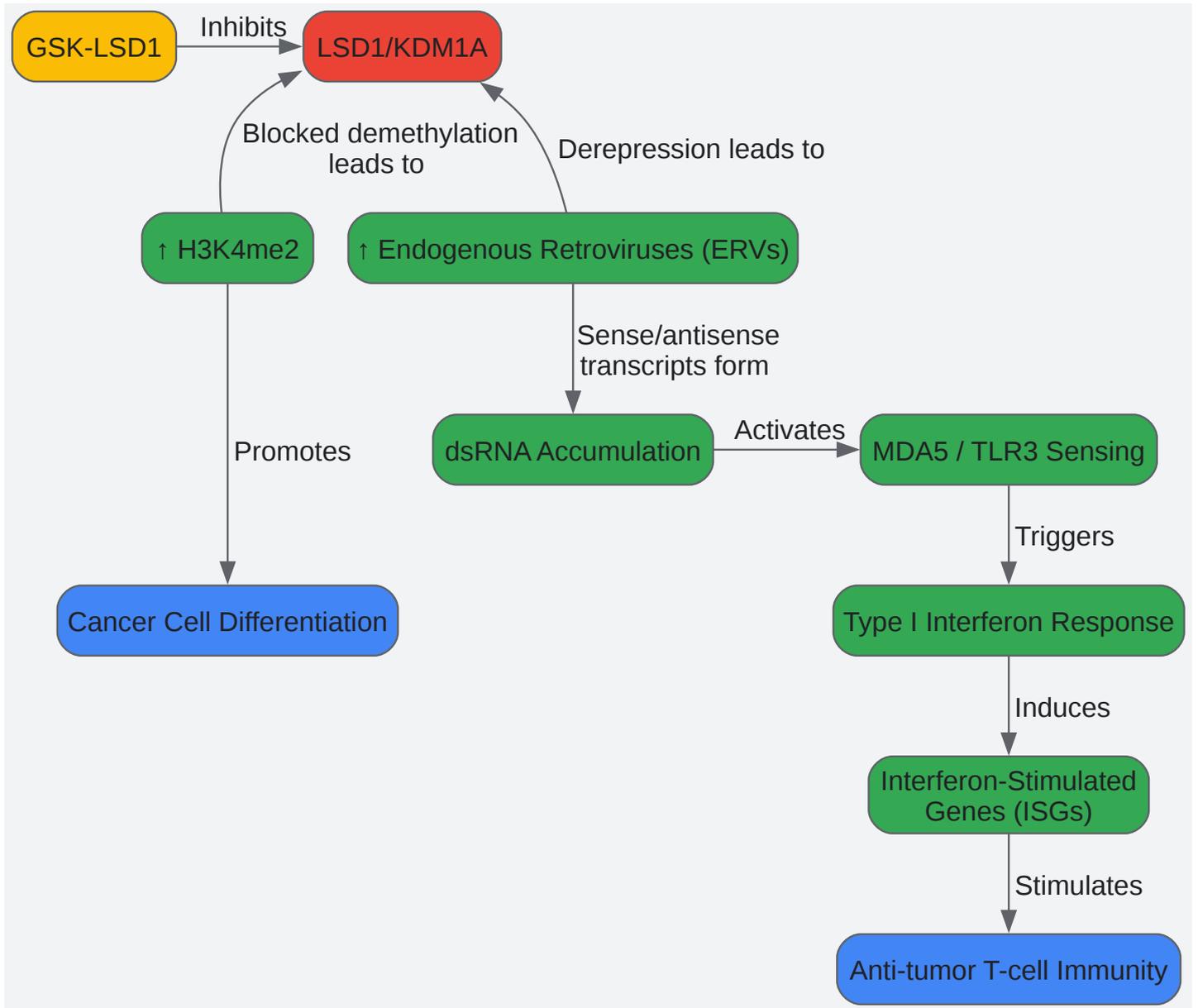
## Key Experimental Protocols

To ensure the reproducibility of the data cited, here are the methodologies used in the key experiments.

- **Cell Viability/Proliferation Assays:** The anti-proliferative effects (EC<sub>50</sub>) of **GSK-LSD1** were typically determined using **CellTiter-Glo** assays. This is a luminescent method that quantifies the amount of ATP, which is directly proportional to the number of metabolically active cells in culture. Assays were often run over 6 to 10 days to capture the cytostatic effects of LSD1 inhibition [2].
- **In Vitro Differentiation Assays:** Myeloid differentiation in AML and other blood cancer cell lines was assessed by measuring the cell surface expression of differentiation markers like **CD11b** and **CD86** using flow cytometry. Cells were treated with **GSK-LSD1** for several days (e.g., 3-6 days) before analysis [2] [3].
- **Target Engagement & Mechanism:** To confirm on-target inhibition of LSD1, researchers measured increases in its substrate, **dimethylated histone H3 on lysine 4 (H3K4me2)**, via **Western blotting**. This serves as a direct pharmacodynamic marker of LSD1 inhibition in cells [4] [3].

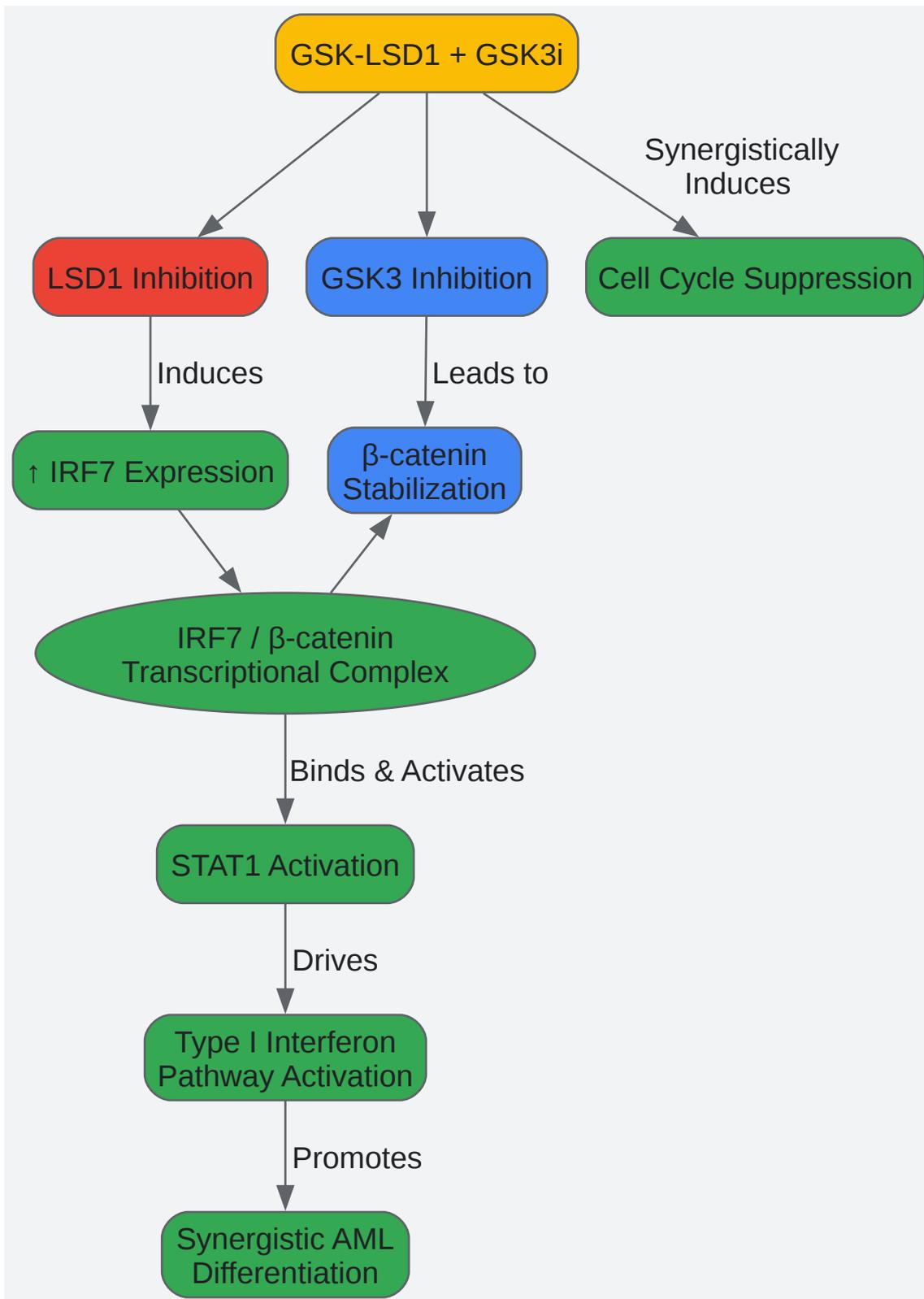
## Mechanisms of Action and Signaling Pathways

**GSK-LSD1** is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). Its primary mechanism is the covalent binding to the FAD cofactor within LSD1's catalytic domain, thereby blocking its demethylase activity [5] [3]. This inhibition triggers multiple downstream effects, depending on the cancer context. The following diagram illustrates two key anti-tumor mechanisms activated by **GSK-LSD1**.



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Beyond its single-agent activity, **GSK-LSD1** shows strong synergistic effects in rational combinations, particularly in Acute Myeloid Leukemia (AML). The diagram below outlines a promising combination strategy with a WNT pathway inhibitor.



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## Interpretation and Research Implications

- **Pan-Cancer Activity:** **GSK-LSD1** demonstrates activity across diverse cancers, from solid tumors like glioblastoma and lung cancer to hematological malignancies like AML [1] [2]. This underscores LSD1's role as a broad oncogenic dependency.
- **Cytostatic vs. Cytotoxic Effects:** The initial response in many models, especially AML, is often **cytostatic** (inhibiting proliferation) [2]. Achieving **cytotoxic** (cell-killing) effects frequently requires rational combination therapies, such as with ATRA or GSK3 inhibitors [2] [6].
- **Immunomodulatory Potential:** Beyond cell-intrinsic effects, **GSK-LSD1** can remodel the tumor microenvironment by inducing a viral mimicry response, which may sensitize immunologically "cold" tumors to checkpoint immunotherapy [4].

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